![molecular formula C8H11N3 B177881 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine CAS No. 195983-88-1](/img/structure/B177881.png)
2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine
Descripción general
Descripción
“2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine” is a chemical compound with the molecular weight of 253.65 . It is also known as "8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine hydrochloride" . The compound is a pale-yellow to yellow-brown solid .
Synthesis Analysis
In one study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs based on the combination principles, and synthesized .Molecular Structure Analysis
The molecular structure of “2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine” includes a trifluoromethyl group (CF3) attached to the pyrido-diazepine ring . The InChI code for the compound is "1S/C9H10F3N3.ClH/c10-9(11,12)7-2-1-6-5-13-3-4-14-8(6)15-7;/h1-2,13H,3-5H2,(H,14,15);1H" .Physical And Chemical Properties Analysis
“2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine” is a pale-yellow to yellow-brown solid . It has a molecular weight of 253.65 . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
A range of disubstituted 1,4-diazepines, including tetrahydro-1H-1,4-diazepines, has been synthesized with a focus on their affinity to GABAA-receptor subtypes (Briel et al., 2010). Additionally, regiospecific synthesis of dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones and their structural studies have been conducted to explore their potential applications in various fields (Alonso et al., 2020).
Novel Derivatives and Synthesis Methods
Efficient methods for synthesizing novel 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives have been developed. This opens up possibilities for creating a library of new pyrido-1,4-diazepines (El Bouakher et al., 2013). Furthermore, the synthesis of β-Lactam-containing Pyrido[3′,2′:4,5]thieno[3,2-e][1,4]diazepines has been explored for their potential biological interest (Stroganova et al., 2017).
Antibacterial Applications
Studies have identified 2,3,4,5-tetrahydro-1H-pyrido[2,3-b and e][1,4]diazepines as inhibitors of the bacterial enoyl ACP reductase, FabI, suggesting their potential as new antibacterial agents. These compounds exhibit promising efficacy in mouse infection models (Ramnauth et al., 2009).
Antiviral Properties
Research has also been conducted on arylpyrido-diazepine and -thiodiazepine derivatives as potent and highly selective HIV-1 inhibitors, targeting reverse transcriptase. These compounds show effectiveness against various HIV-1 strains, including those resistant to existing treatments (Bellarosa et al., 1996).
Mecanismo De Acción
While the exact mechanism of action for “2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine” is not explicitly stated, it has been used in the synthesis of compounds that have shown antiproliferative activity against various cancer cell lines . Molecular docking studies have revealed the binding orientations of these synthesized compounds in the active site of c-Met .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-2-7-6-9-4-5-11-8(7)10-3-1/h1-3,9H,4-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZNPLHKVSFUHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





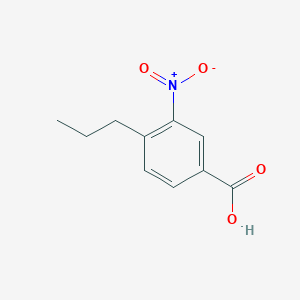
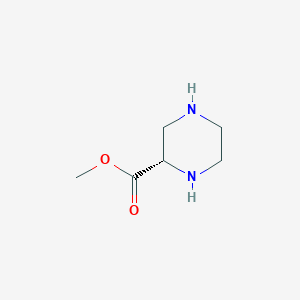
![1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B177810.png)


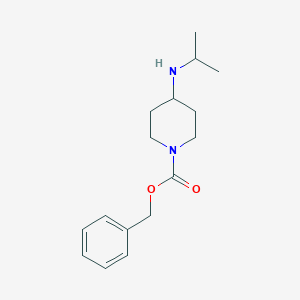
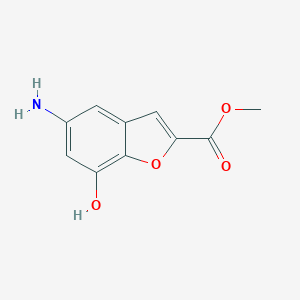
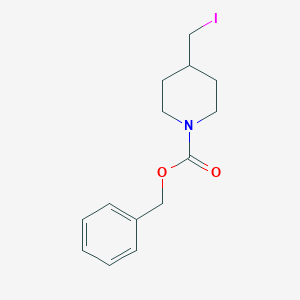


![Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate](/img/structure/B177833.png)
